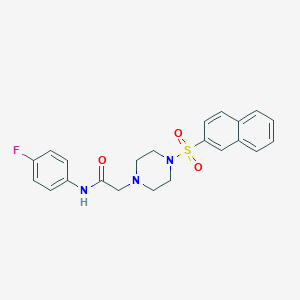
N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)acetamide is a chemical compound that belongs to the class of acetamides It features a 4-chlorophenyl group attached to an azepane ring, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)acetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-chlorophenyl-substituted amine.
Attachment of the Acetamide Group: The azepane ring is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group.
The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Materials Science: It is explored for its use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials, due to its unique chemical structure.
作用機序
The mechanism of action of N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)acetamide involves its interaction with molecular targets in the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
N-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)acetamide: Similar structure with a fluorine atom instead of chlorine.
N-(2-(3-(4-bromophenyl)azepan-1-yl)-2-oxoethyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(2-(3-(4-methylphenyl)azepan-1-yl)-2-oxoethyl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved pharmacological properties compared to its analogs.
特性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)azepan-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-12(20)18-10-16(21)19-9-3-2-4-14(11-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVKHVOFAQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2906630.png)
![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)
![6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2906634.png)
![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2906635.png)

